hmba

Description

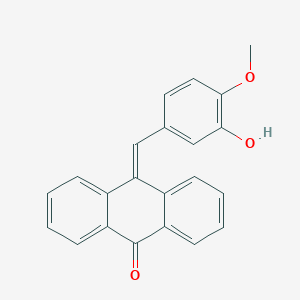

Structure

3D Structure

Properties

IUPAC Name |

10-[(3-hydroxy-4-methoxyphenyl)methylidene]anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O3/c1-25-21-11-10-14(13-20(21)23)12-19-15-6-2-4-8-17(15)22(24)18-9-5-3-7-16(18)19/h2-13,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLACMBJVPINKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexamethylene Bisacetamide (HMBA): A Technical Guide for Researchers

An In-depth Examination of a Potent Cell Differentiation Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylene bisacetamide (HMBA), a hybrid polar-planar compound, has been a subject of significant interest in oncology research for its potent ability to induce terminal differentiation in a variety of cancer cell lines. This technical guide provides a comprehensive overview of HMBA, detailing its chemical properties, mechanism of action, and key experimental findings. The document summarizes critical quantitative data in tabular format for ease of comparison, presents detailed protocols for essential experimental assays, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Hexamethylene bisacetamide (HMBA), also known as N,N'-diacetyl-1,6-hexanediamine, is a synthetic compound that has been extensively studied for its antineoplastic properties.[1] Unlike traditional cytotoxic agents, HMBA's primary mechanism of action is the induction of tumor cell differentiation, which leads to growth arrest and apoptosis.[1] It has shown efficacy in a wide range of hematological and solid tumor models, making it a valuable tool for cancer research and a potential therapeutic agent.[2] This guide will delve into the technical aspects of HMBA, providing the necessary information for its application in a research setting.

Chemical and Physical Properties

HMBA is a relatively simple molecule with a straightforward chemical structure. Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀N₂O₂ | [3] |

| Molecular Weight | 200.28 g/mol | [3] |

| CAS Number | 3073-59-4 | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 128-129 °C | [3] |

| Solubility | Soluble in water and ethanol | [3] |

| Synonyms | HMBA, N,N'-Diacetyl-1,6-hexanediamine | [3] |

Mechanism of Action

HMBA's mechanism of action is multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, differentiation, and survival.

Induction of Cell Differentiation

The most well-characterized effect of HMBA is its ability to induce terminal differentiation in various cancer cell lines, most notably in murine erythroleukemia (MEL) cells. This process involves a commitment to a differentiation program, leading to the expression of cell-type-specific markers and a loss of proliferative capacity.

Inhibition of Signaling Pathways

HMBA has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer:

-

Protein Kinase C (PKC) Pathway: HMBA treatment can lead to the activation of specific PKC isoforms. This activation is a key event in the initiation of the differentiation program in some cell types.

-

MAPK/ERK Pathway: HMBA can suppress the activity of the MAPK/ERK signaling cascade, a central pathway that promotes cell proliferation and survival.[4] This inhibition contributes to the anti-proliferative effects of HMBA.

-

Akt Pathway: HMBA has been demonstrated to inhibit the Akt signaling pathway, another crucial regulator of cell survival and metabolism.[4]

-

NF-κB Pathway: By inhibiting the Akt and MAPK pathways, HMBA can also suppress the activity of the transcription factor NF-κB, which plays a key role in inflammation, immunity, and cell survival.[4]

Regulation of Gene Expression

HMBA's effects on cell fate are ultimately mediated by changes in gene expression. It has been shown to modulate the expression of key proto-oncogenes:

-

c-myc and c-myb: HMBA treatment leads to a rapid downregulation of c-myc and c-myb transcription.[5] These genes are critical drivers of cell proliferation, and their suppression is a key step in HMBA-induced cell cycle arrest and differentiation. The regulation of c-myc can be directly influenced by c-Myb, which binds to the c-myc promoter and activates its transcription.[1][6]

Bromodomain Inhibition

More recent studies have suggested that HMBA may also function as a bromodomain inhibitor.[7] Bromodomains are protein modules that recognize acetylated lysine residues, often found on histones, and are involved in the regulation of gene transcription. By acting as a bromodomain inhibitor, HMBA can displace bromodomain-containing proteins, such as those of the BET (Bromodomain and Extra-Terminal domain) family, from chromatin, leading to altered gene expression. This mechanism is particularly relevant to its effects on Myc-driven cancers.[7]

Quantitative Data

In Vitro Efficacy (IC50 Values)

Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials to understand the absorption, distribution, metabolism, and excretion of HMBA.

| Parameter | Species/Study | Value | Reference |

| Administration Route | Human (Phase I) | Continuous 5-day infusion | [2] |

| Dose Range | Human (Phase I) | 4.8 to 33.6 g/m²/day | [2] |

| Maximum Tolerated Dose (MTD) | Human (Phase I) | 33.6 g/m²/day | [2] |

| Recommended Phase II Dose | Human (Phase I) | 24 g/m²/day | [2] |

| Dose-Limiting Toxicities | Human (Phase I) | Renal insufficiency, metabolic acidosis, CNS toxicities | [2] |

| Elimination | Human (Phase I) | Primarily renal | [2] |

| Major Metabolite | Human | 6-acetoamidohexanoic acid | [2][8] |

| Metabolism | Human | Initial deacetylation is likely the rate-limiting step | [8] |

Experimental Protocols

Cell Culture and HMBA Treatment

-

Cell Lines: A variety of cancer cell lines can be used, including murine erythroleukemia (MEL), human promyelocytic leukemia (HL-60), and various solid tumor cell lines.

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

HMBA Preparation: Prepare a stock solution of HMBA in sterile water or culture medium. The final concentration of HMBA used in experiments will vary depending on the cell line and the specific assay, but typically ranges from 1 to 10 mM.

Cell Differentiation Assay (Benzidine Staining for Hemoglobin)

This protocol is specifically for assessing erythroid differentiation in cell lines such as MEL.

-

Cell Treatment: Seed cells at an appropriate density and treat with the desired concentration of HMBA for the indicated time period (e.g., 48-96 hours).

-

Cell Harvesting: Collect the cells by centrifugation.

-

Staining Solution: Prepare a fresh staining solution containing 0.2% (w/v) benzidine hydrochloride in 0.5 M acetic acid. Just before use, add 30% (v/v) hydrogen peroxide to a final concentration of 0.02%. Caution: Benzidine is a known carcinogen and should be handled with appropriate safety precautions.

-

Staining: Resuspend the cell pellet in the staining solution and incubate for 5-10 minutes at room temperature.

-

Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

-

Quantification: Examine the cells under a light microscope. Hemoglobin-containing cells will stain blue-brown. Count the percentage of stained (differentiated) cells in at least 300 cells for each condition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol allows for the quantification of apoptotic and necrotic cells.[9][10]

-

Cell Treatment: Treat cells with HMBA as described above.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) working solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathways

Caption: Overview of signaling pathways modulated by HMBA.

Experimental Workflow

Caption: A typical experimental workflow for evaluating the effects of HMBA.

Conclusion

Hexamethylene bisacetamide is a potent inducer of cell differentiation with significant potential in cancer research and therapy. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and gene expression, provides multiple avenues for therapeutic intervention. This technical guide offers a foundational understanding of HMBA, equipping researchers with the necessary information to effectively utilize this compound in their studies. Further investigation into the precise molecular targets of HMBA and its efficacy in combination with other anticancer agents is warranted to fully realize its clinical potential.

References

- 1. Mechanism of c-myc regulation by c-Myb in different cell lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Transcription regulation of MYB: a potential and novel therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. Expression of the c-myb and c-myc genes is regulated independently in differentiating mouse erythroleukemia cells by common processes of premature transcription arrest and increased mRNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Situational Awareness: Regulation of the Myb Transcription Factor in Differentiation, the Cell Cycle and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

The Genesis and Journey of Hexamethylene Bisacetamide (HMBA): A Differentiating Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylene bisacetamide (HMBA) stands as a significant molecule in the history of cancer therapy, representing an early foray into the concept of differentiation therapy. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of HMBA as a differentiating agent. It details the pivotal experiments that established its efficacy, presents quantitative data on its effects in various cancer cell lines, and elucidates the signaling pathways through which it exerts its biological functions. This document is intended to be a thorough resource, complete with detailed experimental protocols and visual representations of complex biological processes to aid researchers in understanding and potentially leveraging the principles of HMBA-induced differentiation in contemporary drug development.

Discovery and Historical Context

The concept of inducing cancer cells to differentiate into a more mature, less proliferative state emerged from the pioneering work of Dr. Charlotte Friend in the 1970s. Her research demonstrated that murine erythroleukemia (MEL) cells, when treated with dimethyl sulfoxide (DMSO), could be stimulated to differentiate along the erythroid lineage, producing hemoglobin and ceasing their malignant proliferation.[1][2][3][4] This groundbreaking discovery opened a new therapeutic avenue: differentiation therapy.

In the quest for more potent and less toxic inducers of differentiation, a variety of polar-planar compounds were synthesized and screened. Among these, hexamethylene bisacetamide (HMBA), a hybrid polar compound, emerged as a particularly effective agent.[5] Early studies in the 1980s solidified HMBA's reputation as a potent inducer of differentiation in a range of hematopoietic and solid tumor cell lines.[3] Although it showed promise in preclinical models, its journey through clinical trials was met with challenges, primarily due to dose-limiting toxicities.[6] For decades, the precise molecular target of HMBA remained elusive. It was not until 2016 that a pivotal study revealed HMBA to be a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the second bromodomain (BD2).[7] This discovery provided a mechanistic framework for understanding its diverse cellular effects and reignited interest in its potential, particularly in the context of combination therapies.

Timeline of Key Events:

-

1971: Dr. Charlotte Friend and colleagues publish a landmark paper demonstrating that DMSO can induce differentiation in murine erythroleukemia cells.[4]

-

Late 1970s - Early 1980s: A search for more potent differentiating agents leads to the identification of HMBA.

-

1986: A Phase I clinical trial of HMBA is conducted in patients with advanced cancer, establishing its dose-limiting toxicities.[7]

-

1987: Studies on HMBA analogues are conducted to identify more potent compounds.[3]

-

2016: The molecular target of HMBA is identified as the BET bromodomain proteins.[7]

Mechanism of Action

HMBA's mechanism of action is multifaceted, with its primary and most well-defined role being the inhibition of BET bromodomain proteins. However, earlier studies also implicated the involvement of other signaling pathways, which may act in concert with or downstream of BET protein inhibition.

Inhibition of BET Bromodomain Proteins

The discovery that HMBA is a selective inhibitor of the second bromodomain (BD2) of BET proteins, particularly BRD4, provided a unifying explanation for its transcriptional repressive effects.[7] BET proteins are "epigenetic readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers.

The transcription factor c-Myc is a key downstream target of BRD4.[8] By binding to the BD2 domain of BRD4, HMBA displaces it from chromatin at the regulatory regions of the MYC gene, leading to a rapid downregulation of c-myc transcription.[8][9] A similar mechanism is proposed for the downregulation of another critical proto-oncogene, c-myb, which is essential for the proliferation of hematopoietic progenitor cells.[10] The suppression of these key oncogenes is a critical event in HMBA-induced cell cycle arrest and differentiation.

Modulation of Protein Kinase C (PKC) Signaling

Prior to the discovery of its role as a BET inhibitor, HMBA was shown to modulate the Protein Kinase C (PKC) signaling pathway.[5] PKC isoforms, particularly the conventional PKCs (cPKCs) like PKCα and PKCβ, are serine/threonine kinases that play crucial roles in cell proliferation, differentiation, and survival.[11] Studies have shown that HMBA can lead to the translocation of PKC from the cytoplasm to the membrane, a key step in its activation. However, the precise downstream targets of PKC in the context of HMBA-induced differentiation are not fully elucidated. It is plausible that PKC signaling converges with the effects of BET inhibition to promote the differentiation program. For instance, PKCα has been shown to positively regulate the expression of TGFβ receptor 1, a key component of the growth-inhibitory TGFβ signaling pathway.[9]

Quantitative Data on HMBA-Induced Differentiation

The efficacy of HMBA in inducing differentiation varies depending on the cell line, concentration, and duration of treatment. The following tables summarize key quantitative data from various studies.

Table 1: HMBA-Induced Differentiation in Hematopoietic Cell Lines

| Cell Line | HMBA Concentration | Treatment Duration | Percentage of Differentiated Cells (Benzidine Positive) | Reference |

| Murine Erythroleukemia (MEL) DS19 | 5 mM | 48 hours | ~76% | [10] |

| K562 (Human Erythroleukemia) | 2 mM | 4 days | Significant increase (exact % not specified) | [12] |

| K562 (Human Erythroleukemia) | 10⁻⁸ - 10⁻⁵ mol/L | 5 days | Dose-dependent increase in CD71 expression | [13] |

Table 2: Inhibitory Concentration (IC50) of HMBA in Various Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| Data Not Available | - | - | [14] |

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to study HMBA-induced differentiation.

Cell Culture and HMBA Treatment

This protocol is adapted for Murine Erythroleukemia (MEL) cells but can be modified for other suspension cell lines like K562.

-

Cell Culture:

-

Culture MEL-DS19 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Keep cell density between 1x10⁵ and 1x10⁶ cells/mL by passaging every 2-3 days.[15]

-

-

HMBA Treatment:

-

Prepare a stock solution of HMBA (e.g., 500 mM in sterile PBS or culture medium) and filter-sterilize.

-

Seed exponentially growing cells at a density of 1-2 x 10⁵ cells/mL.

-

Add HMBA to the desired final concentration (e.g., 5 mM for MEL cells).[1]

-

Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours).

-

Benzidine Staining for Hemoglobin Detection

This method is used to identify erythroid differentiation by staining for hemoglobin.

-

Reagent Preparation:

-

Staining Procedure:

-

Collect a small aliquot of the cell suspension (e.g., 100 µL).

-

Add an equal volume of the freshly prepared benzidine staining solution.

-

Incubate at room temperature for 5-10 minutes.[4]

-

Count the number of blue (benzidine-positive) and unstained cells using a hemocytometer under a light microscope.

-

Calculate the percentage of benzidine-positive cells.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution.

-

Cell Preparation:

-

Harvest approximately 1-2 x 10⁶ cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate on ice for at least 30 minutes (or store at -20°C).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.

-

Use appropriate software to model the cell cycle phases (G0/G1, S, G2/M) based on DNA content.

-

Conclusion

Hexamethylene bisacetamide, from its origins as a promising differentiation agent to the recent elucidation of its molecular target, has played a significant role in shaping our understanding of cancer cell biology and therapy. While its clinical application as a monotherapy has been limited, the mechanistic insights gained from studying HMBA, particularly its function as a BET bromodomain inhibitor, continue to be highly relevant. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers exploring differentiation-based therapies and the intricate signaling pathways that govern cell fate. The story of HMBA underscores the importance of revisiting older compounds with new technologies to uncover novel mechanisms and therapeutic opportunities.

References

- 1. Cell cultures [bio-protocol.org]

- 2. Coordination of erythropoiesis by the transcription factor c-Myb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical differentiating agents. Differentiation of HL-60 cells by hexamethylenebis[acetamide] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell culture and transfection [bio-protocol.org]

- 5. Hexamethylene bisacetamide (HMBA) simultaneously targets AKT and MAPK pathway and represses NF kappaB activity: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Cancer Differentiating Agent Hexamethylene Bisacetamide Inhibits BET Bromodomain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism [agris.fao.org]

- 9. Crosstalk between protein kinase C α and transforming growth factor β signaling mediated by Runx2 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Down-regulation of c-myb gene expression is a prerequisite for erythropoietin-induced erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overexpression of protein kinase C alpha and beta1 has distinct effects on bovine aortic endothelial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. genome.ucsc.edu [genome.ucsc.edu]

The Impact of Hexamethylene Bisacetamide (HMBA) on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylene bisacetamide (HMBA) is a hybrid polar compound that has been extensively studied for its ability to induce differentiation and apoptosis in a variety of transformed cell lines. Its potent effects on cellular processes are intrinsically linked to its capacity to modulate gene expression. This technical guide provides an in-depth overview of the core mechanisms by which HMBA influences gene expression, focusing on key signaling pathways, experimental data, and methodologies for its study.

Core Mechanisms of HMBA-Mediated Gene Expression Regulation

HMBA's influence on gene expression is multifaceted, involving the modulation of several key signaling pathways. The primary mechanisms identified to date include the induction of Hexamethylene bisacetamide-inducible protein 1 (HEXIM1), modulation of the NF-κB signaling pathway, and activation of the STING (Stimulator of Interferon Genes) pathway.

The HEXIM1/P-TEFb Pathway

A central mechanism of HMBA action is the induction of HEXIM1, a protein that plays a critical role in regulating transcription elongation. HMBA treatment leads to an increase in HEXIM1 expression, which in turn interacts with and inhibits the positive transcription elongation factor b (P-TEFb). The P-TEFb complex, composed of cyclin-dependent kinase 9 (Cdk9) and a cyclin partner (T1, T2a, or T2b), is essential for the phosphorylation of the C-terminal domain of RNA polymerase II, a key step in productive transcription elongation.

By sequestering P-TEFb in an inactive complex, HMBA, through HEXIM1, leads to a global, yet reversible, down-regulation of transcription of a large number of genes. This effect is particularly significant in cancer cells, where P-TEFb activity is often deregulated. The dissociation of HEXIM1 from P-TEFb can be triggered by cellular stress signals, including calcium influx, which releases P-TEFb to resume its transcriptional activity.

HMBA-induced HEXIM1-mediated inhibition of P-TEFb.Modulation of the NF-κB Signaling Pathway

HMBA has been shown to enhance and prolong the activation of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. HMBA achieves this by suppressing the expression of the deubiquitinase A20 (also known as TNFAIP3), a key negative feedback regulator of the NF-κB pathway.[1] By inhibiting A20, HMBA prevents the deubiquitination of key signaling intermediates, leading to sustained IκBα degradation and prolonged nuclear translocation of NF-κB.[1] This sustained NF-κB activation can synergize with other agents, such as prostratin, to reactivate latent HIV-1.[1]

HMBA's modulation of the NF-κB signaling pathway.Activation of the STING Pathway

HMBA has been identified as an activator of the STING pathway, a critical component of the innate immune system that senses cytosolic DNA. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. The mechanism of HMBA-induced STING activation is independent of the canonical cGAS DNA sensor and appears to be downstream of a calcium influx. This novel activity positions HMBA as a potential immunomodulatory agent and an adjuvant for therapies targeting intracellular pathogens.

HMBA-induced activation of the STING pathway.Quantitative Data on Gene Expression

While the precise and comprehensive landscape of HMBA-induced gene expression changes can vary depending on the cell type and experimental conditions, a consistent theme is the alteration of genes involved in cell cycle control, differentiation, and apoptosis. Due to the lack of publicly available, comprehensive datasets in a readily comparable format, a generalized representation of expected changes is provided below. Researchers are encouraged to consult specific publications for detailed gene lists relevant to their model system.

| Gene Category | Typical Change in Expression with HMBA Treatment | Key Genes (Examples) |

| Cell Cycle Inhibitors | Up-regulated | p21 (CDKN1A) |

| Differentiation Markers | Up-regulated (cell-type dependent) | γ-globin, CD11b, CD14 |

| Pro-apoptotic Genes | Up-regulated | Bax, Bak |

| Transcription Elongation | Generally Down-regulated (transiently) | c-Myc, other short-lived transcripts |

| NF-κB Target Genes | Up-regulated (prolonged) | IL-6, TNF-α, ICAM-1 |

| Interferon-Stimulated Genes | Up-regulated | ISG15, MX1, OAS1 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the effects of HMBA on gene expression.

Cell Culture and HMBA Treatment

Objective: To prepare and treat cells with HMBA for subsequent gene expression analysis.

Materials:

-

Cell line of interest (e.g., HeLa, K562, U937)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Hexamethylene bisacetamide (HMBA) stock solution (e.g., 1 M in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Culture cells to the desired confluency (typically 70-80%) in complete culture medium.

-

Prepare the desired concentration of HMBA in fresh, pre-warmed complete culture medium. A typical final concentration range for HMBA is 1-5 mM.

-

For adherent cells, aspirate the old medium, wash the cells once with PBS, and then add the HMBA-containing medium. For suspension cells, pellet the cells by centrifugation, aspirate the old medium, and resuspend the cells in the HMBA-containing medium.

-

Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours). The optimal incubation time will depend on the specific genes and pathways being investigated.

-

Harvest the cells for subsequent analysis (e.g., RNA extraction, protein lysis).

RNA Extraction and RT-qPCR

Objective: To quantify the expression levels of specific genes in response to HMBA treatment.

Materials:

-

HMBA-treated and control cells

-

RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol)

-

DNase I

-

Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from HMBA-treated and control cells according to the manufacturer's protocol of the chosen RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using gel electrophoresis or a Bioanalyzer.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers, and cDNA template.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Include appropriate controls, such as no-template controls and no-reverse-transcriptase controls.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the fold change in gene expression using the ΔΔCt method.

-

Western Blotting

Objective: To analyze the protein levels of key signaling molecules affected by HMBA.

Materials:

-

HMBA-treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HEXIM1, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-STING, anti-phospho-IRF3)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the HMBA-treated and control cells in lysis buffer and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Hexamethylene bisacetamide exerts its potent biological effects primarily by orchestrating significant changes in gene expression. Its ability to induce the transcriptional repressor HEXIM1, modulate the pro-inflammatory NF-κB pathway, and activate the innate immune sensor STING highlights its pleiotropic nature. Understanding these core mechanisms is crucial for the continued development and application of HMBA and its analogs in oncology and other therapeutic areas. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate molecular consequences of HMBA treatment. As our understanding of HMBA's impact on the transcriptome and proteome expands, so too will the opportunities to harness its therapeutic potential.

References

The Role of Hexamethylene Bisacetamide (HMBA) in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylene bisacetamide (HMBA) is a hybrid polar compound that has been extensively studied for its ability to induce differentiation and inhibit proliferation in a variety of cancer cell lines. A primary mechanism underlying its anti-proliferative effects is the induction of cell cycle arrest, predominantly in the G1 phase. This technical guide provides an in-depth overview of the molecular mechanisms by which HMBA governs cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of HMBA-Induced G1 Cell Cycle Arrest

HMBA orchestrates a G1 phase cell cycle arrest by modulating the expression and activity of key regulatory proteins. The central events include the downregulation of G1 cyclin-dependent kinases (CDKs), the accumulation of hypophosphorylated retinoblastoma protein (pRb), and the increased expression of CDK inhibitors (CKIs).[1][2]

Key Molecular Events:

-

Inhibition of Cyclin-Dependent Kinases: HMBA treatment leads to a decrease in the accumulation of cyclin-dependent kinase 4 (CDK4).[1] This reduction in CDK4 activity is a critical initiating event in HMBA-induced cell cycle arrest.

-

Hypophosphorylation of Retinoblastoma Protein (pRb): The retinoblastoma protein is a key tumor suppressor that controls the G1/S checkpoint. In its active, hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, preventing the transcription of genes required for S phase entry.[3][4] HMBA treatment promotes the accumulation of underphosphorylated pRb.[1]

-

Upregulation of CDK Inhibitors (CKIs): HMBA induces the expression of the CDK inhibitors p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, further contributing to the maintenance of pRb in its hypophosphorylated state. In NT2/D1 cells, p27 protein levels increase as early as 6 hours after HMBA treatment, reaching a sevenfold increase by 24 hours.

-

Inhibition of E2F Transcription Factors: The accumulation of hypophosphorylated pRb and the related protein p107 leads to the sequestration of E2F transcription factors.[1] This inhibition of E2F activity prevents the expression of genes necessary for DNA synthesis, effectively blocking the transition from G1 to S phase.[1]

-

Downregulation of Pro-proliferative Genes: HMBA treatment has been shown to down-regulate the mRNA levels of pro-proliferative genes such as c-myc and bcl-2, while up-regulating the mRNA level of the Rb gene.

Signaling Pathway Diagram

Caption: HMBA-induced G1 cell cycle arrest pathway.

Quantitative Data on HMBA-Induced Cell Cycle Arrest

The efficacy of HMBA in inducing cell cycle arrest is dependent on the cell line, concentration, and duration of treatment. The following tables summarize key quantitative data from published studies.

Table 1: Effect of HMBA on Cell Proliferation and Cycle Distribution in SMMC-7721 Human Hepatocellular Carcinoma Cells

| HMBA Concentration (mmol/L) | Treatment Duration (h) | Growth Inhibitory Rate (%) | Cell Cycle Phase Distribution |

| 5.0 | 72 | 51.1% | Predominantly G0/G1 arrest |

| 7.5 | 72 | 62.6% | Not specified |

| 10.0 | 72 | 68.7% | Significant increase in sub-G1 phase (apoptosis) |

| 12.5 | 72 | 73.9% | Not specified |

Data sourced from a study on SMMC-7721 cells.[1]

Table 2: Time Course of HMBA-Induced G1 Arrest in NT2/D1 Human Embryonal Carcinoma Cells

| Treatment Duration (h) | Percentage of Cells in G1 Phase | p27 Protein Level (fold increase) |

| 6 | Starting to increase | ~2-3 |

| 12 | Significant increase | ~4-5 |

| 24 | Almost complete arrest | 7 |

| 48 | Sustained arrest | Not specified |

Data interpreted from flow cytometry and Western blot analysis of NT2/D1 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of HMBA in cell cycle arrest.

Cell Culture and HMBA Treatment

Objective: To prepare cell cultures for HMBA treatment and subsequent analysis.

Protocol:

-

Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells at a density that will allow for logarithmic growth during the experiment.

-

Prepare a stock solution of HMBA in sterile phosphate-buffered saline (PBS) or culture medium.

-

Add HMBA to the cell cultures to achieve the desired final concentrations (e.g., 5-10 mmol/L).

-

Incubate the cells with HMBA for the specified durations (e.g., 6, 12, 24, 48, 72 hours) before harvesting for analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after HMBA treatment.

Materials:

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

Protocol:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 1 mL of PBS containing 100 µg of RNase A and incubate at 37°C for 30 minutes.

-

Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Gate the cell population to exclude doublets and debris.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Diagram:

References

- 1. Growth arrest and apoptosis of human hepatocellular carcinoma cells induced by hexamethylene bisacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induced differentiation, the cell cycle, and the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

HMBA Signaling Pathways in Apoptosis: A Technical Guide for Researchers

Abstract: Hexamethylene bisacetamide (HMBA), a hybrid polar compound initially investigated for its differentiation-inducing capabilities, has emerged as a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action is multifaceted, engaging several distinct signaling pathways to execute programmed cell death. This technical guide provides an in-depth exploration of these core pathways, including p53-dependent mechanisms, modulation of the Bcl-2 family of proteins, inhibition of critical pro-survival kinase signaling, and a unique caspase-independent pathway for overcoming multidrug resistance. This document serves as a resource for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades involved in HMBA-induced apoptosis.

Core Signaling Pathways of HMBA-Induced Apoptosis

HMBA triggers apoptosis through a complex interplay of signaling events that can be broadly categorized into four major pathways. The predominance of a particular pathway can be cell-type dependent, highlighting the compound's versatile and context-specific mechanism of action.

The Intrinsic (Mitochondrial) Pathway and Bcl-2 Family Modulation

A primary mechanism for HMBA-induced apoptosis involves the intrinsic, or mitochondrial, pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these factions determines the cell's fate.

HMBA has been shown to be a potent inducer of apoptosis in human myeloma cells, an effect associated with a significant decrease in the protein levels of the anti-apoptotic Bcl-2.[1] In some cancer cells, this down-regulation of Bcl-2 shifts the cellular balance in favor of apoptosis. Furthermore, studies in human hepatocellular carcinoma cells demonstrate that HMBA treatment decreases the ratio of Bcl-2 to Bax, further promoting cell death. Overexpression of Bcl-2 has been found to confer resistance to HMBA-induced apoptosis, confirming the critical role of this pathway. This disruption of the Bcl-2 family balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.[2][3]

Caption: HMBA modulates the intrinsic pathway by down-regulating Bcl-2.

The p53-Dependent Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. Evidence indicates that HMBA's apoptotic activity can be dependent on the p53 status of the cell. In human colon carcinoma cells, HMBA was found to induce apoptosis in cells harboring wild-type p53 but not in cells with a mutant p53.[4][5] This suggests that a functional p53 protein is required for HMBA to initiate its cell death program in certain contexts. The mechanism may be linked to the observation that HMBA can reduce telomerase activity, and this inhibition might activate apoptosis through a p53-dependent mechanism. Activated p53 can transcriptionally upregulate pro-apoptotic Bcl-2 family members like Bax, thereby linking this pathway directly to the mitochondrial machinery.[6]

Caption: HMBA induces apoptosis via a p53-dependent mechanism.

Inhibition of Pro-Survival Kinase Pathways (Akt & MAPK)

The PI3K/Akt and MAPK/ERK pathways are central signaling cascades that promote cell survival, proliferation, and resistance to apoptosis.[7][8] HMBA has been shown to simultaneously target and inhibit both of these critical pro-survival pathways.[9] This inhibition has significant downstream consequences, most notably the repression of NF-κB activity. HMBA achieves this by decreasing the kinase activity of the IKK complex, which is responsible for phosphorylating IκBα. The inhibition of IKK prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival transcriptional activity. By shutting down these key survival signals, HMBA sensitizes cancer cells to apoptosis.

References

- 1. [Effect of HMBA on differentiation and apoptosis of HL-60 and U937 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

Hexamethylene Bisacetamide (HMBA): A Deep Dive into its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylene bisacetamide (HMBA), a hybrid polar compound, has been a subject of extensive research due to its potent ability to induce differentiation in a variety of transformed cell lines. This technical guide provides a comprehensive overview of the molecular targets of HMBA, detailing its mechanism of action, effects on key signaling pathways, and the experimental methodologies used to elucidate these interactions. Quantitative data on its biological effects are summarized, and critical signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding of HMBA's cellular impact.

Introduction

Hexamethylene bisacetamide (HMBA) is a synthetic compound that has been instrumental in the study of cellular differentiation as a potential anti-cancer therapeutic strategy. Originally identified for its capacity to induce terminal differentiation in murine erythroleukemia (MEL) cells, its molecular mechanisms of action have been progressively unveiled, revealing a multi-targeted agent with complex cellular effects. HMBA's ability to force malignant cells to exit the cell cycle and differentiate has made it a valuable tool for cancer research and a lead compound for the development of differentiation-inducing therapies. This guide will explore the known molecular targets of HMBA, providing a technical resource for professionals in the field of drug development and cancer biology.

Quantitative Data on HMBA's Biological Effects

The biological activity of HMBA has been quantified across various studies, providing insights into its potency and efficacy in different cellular contexts.

Table 1: Induction of HEXIM1 Expression by HMBA and its Analogs

| Compound | Concentration (µM) | Cell Line | Fold Increase in HEXIM1 Expression | Reference |

| HMBA | 5000 | LNCaP | Not specified, used as baseline | [1] |

| Analog 3b1 | 500 | LNCaP | > 2.5 | [1] |

| Analog 3b2 | 500 | LNCaP | > 2.5 | [1] |

Table 2: Effects of HMBA on Gene Expression in Murine Erythroleukemia (MEL) Cells

| Gene | Time Post-HMBA Treatment | Effect on mRNA Levels | Fold Change | Reference |

| c-myc | 1 hour | Markedly decreased | Not specified | [2] |

| c-myb | 1-4 hours | Decreased | Not specified, persistent suppression associated with commitment | [2][3] |

| c-fos | 4-24 hours | Increased | Not specified, maximal at 18-24 hours | [2] |

| Globin | 36-48 hours | Increased | 10 to 30-fold | [3] |

Key Molecular Targets and Signaling Pathways

HMBA exerts its effects by modulating several key signaling pathways and interacting with specific molecular targets.

HEXIM1 and P-TEFb: The Transcriptional Control Axis

A primary and well-characterized target of HMBA is the Hexamethylene bisacetamide-inducible protein 1 (HEXIM1). HMBA treatment leads to an increase in HEXIM1 expression[1]. HEXIM1 is a critical negative regulator of the Positive Transcription Elongation Factor b (P-TEFb), which is composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2a, T2b, or K). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for transcriptional elongation. By inducing HEXIM1, HMBA promotes the sequestration of P-TEFb into an inactive complex with the 7SK small nuclear RNA (snRNA), thereby inhibiting global transcription elongation. This mechanism is believed to contribute significantly to the cytostatic and differentiation-inducing effects of HMBA.

References

The Molecular Interface of HMBA and HEXIM1: A Technical Guide to a Key Transcriptional Regulatory Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylene bisacetamide (HMBA) is a potent differentiating agent that has been the subject of extensive research, particularly for its anti-cancer properties. A primary mediator of HMBA's biological effects is the Hexamethylene bisacetamide-inducible protein 1 (HEXIM1), a critical negative regulator of the positive transcription elongation factor b (P-TEFb). This technical guide provides an in-depth exploration of the molecular relationship between HMBA and HEXIM1, detailing the signaling pathways involved, quantitative data from key experiments, and comprehensive experimental protocols. This document is intended to serve as a valuable resource for researchers in oncology, molecular biology, and drug development, offering a foundational understanding of the HMBA-HEXIM1 axis and the methodologies to investigate it.

Introduction

Transcriptional regulation is a cornerstone of cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. The positive transcription elongation factor b (P-TEFb), composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2a, or T2b), is a master regulator of RNA polymerase II (Pol II)-mediated transcription elongation. The activity of P-TEFb is tightly controlled, in part, by its sequestration into an inactive complex with the 7SK small nuclear RNA (snRNA) and HEXIM1 or its homolog HEXIM2.

Hexamethylene bisacetamide (HMBA) is a small molecule that has demonstrated potent anti-cancer and cell differentiation activities.[1] Although its clinical application has been hampered by dose-dependent toxicity, HMBA remains a critical tool for studying transcriptional regulation.[1][2] A key mechanism of HMBA action is the induction of HEXIM1 expression, which subsequently modulates P-TEFb activity.[1][3] More potent analogs of HMBA, such as 4a1, have been developed, showing enhanced efficacy at lower concentrations.[1]

This guide will dissect the intricate relationship between HMBA and HEXIM1, providing a technical overview for researchers seeking to explore this important regulatory pathway.

The HMBA-HEXIM1 Signaling Axis

HMBA exerts its influence on HEXIM1 and, consequently, on P-TEFb through a multi-step signaling cascade. A central pathway involves the transient activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4][5]

Upon HMBA treatment, the PI3K/Akt pathway is activated, leading to the phosphorylation of HEXIM1.[4][5] This phosphorylation event is a critical step that triggers the release of P-TEFb from its inhibitory complex with HEXIM1 and 7SK snRNA.[4][5] The liberated, active P-TEFb is then free to phosphorylate the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of target genes.[6] Interestingly, one of the genes activated by this process is the HEXIM1 gene itself, creating a negative feedback loop that eventually restores the inactive P-TEFb-HEXIM1-7SK snRNP complex.[7]

Another proposed upstream mechanism for HMBA-induced HEXIM1 expression involves the heat shock protein 70 (HSP70). Studies suggest that HMBA may act as an activator of HSP70, and known HSP70 activators have been shown to induce HEXIM1 expression.[8] This suggests a potential alternative or parallel pathway for HMBA's action.

Below is a diagram illustrating the primary signaling pathway from HMBA to the regulation of transcription.

Quantitative Data

The potency of HMBA and its analogs in inducing HEXIM1 expression is a critical parameter for their use in research and potential therapeutic development. While precise binding affinities and IC50 values are not always readily available in the literature, dose-response relationships have been established through techniques like Western blotting.

Table 1: Potency of HMBA and its Analog 4a1 in Inducing HEXIM1 Expression

| Compound | Effective Concentration Range | Cell Line(s) | Method of Detection | Reference |

| HMBA | 1-5 mM | Breast and prostate cancer cells | Western Blot | [1][2] |

| 4a1 | 50 µM | Breast and prostate cancer cells | Western Blot | [1] |

Note: The concentrations listed represent the range at which significant induction of HEXIM1 protein expression was observed in the cited studies.

Experimental Protocols

The investigation of the HMBA-HEXIM1 axis employs a range of standard and specialized molecular biology techniques. This section provides detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow to investigate the effects of HMBA on the HEXIM1-P-TEFb axis involves a series of in vitro and cell-based assays. The following diagram outlines a logical progression of experiments.

Detailed Methodologies

Objective: To detect and quantify changes in the protein levels of HEXIM1, phosphorylated Akt (p-Akt), and total Akt following HMBA treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HEXIM1, anti-p-Akt, anti-Akt, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Treat cells with HMBA or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Objective: To determine if HMBA treatment affects the interaction between HEXIM1 and the P-TEFb complex.

Materials:

-

Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Primary antibody for immunoprecipitation (e.g., anti-CDK9 or anti-HEXIM1)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

Protocol:

-

Cell Lysis: Lyse HMBA-treated and control cells with non-denaturing lysis buffer.

-

Pre-clearing: (Optional) Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C.

-

Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its putative binding partner (e.g., blot for HEXIM1 after immunoprecipitating CDK9).

Objective: To separate P-TEFb complexes based on their size and determine the effect of HMBA on the distribution of P-TEFb between the large, inactive 7SK snRNP and the smaller, active form.

Materials:

-

Glycerol solutions of varying concentrations (e.g., 10% and 30%) in a suitable buffer

-

Ultracentrifuge with a swinging bucket rotor

-

Gradient maker

Protocol:

-

Gradient Preparation: Prepare linear glycerol gradients (e.g., 10-30%) in ultracentrifuge tubes.

-

Sample Loading: Carefully layer the nuclear extract from HMBA-treated or control cells onto the top of the gradient.

-

Ultracentrifugation: Centrifuge the gradients at high speed for several hours at 4°C.

-

Fractionation: Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the protein content of each fraction by Western blotting for P-TEFb components (CDK9, Cyclin T1) and HEXIM1.

Objective: To determine if HMBA treatment leads to increased recruitment of active P-TEFb to the promoter of target genes (e.g., the HIV-1 LTR or the HEXIM1 gene itself).

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or enzymatic digestion reagents to shear chromatin

-

ChIP-grade antibody against a P-TEFb component (e.g., CDK9)

-

Protein A/G beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR analysis of target and control gene promoters

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., CDK9).

-

Immune Complex Capture: Use Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Quantify the amount of target promoter DNA in the immunoprecipitated sample by qPCR.

Objective: To measure the effect of HMBA on the transcriptional activity of a promoter that is regulated by P-TEFb (e.g., the HIV-1 LTR).

Materials:

-

Cells stably or transiently transfected with a luciferase reporter construct (e.g., HIV-LTR-luc)

-

Luciferase assay reagent

Protocol:

-

Cell Culture and Treatment: Plate the reporter cells and treat them with HMBA or vehicle control.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Normalization: (Optional but recommended) Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the lysate.

Objective: To visualize the interaction between HEXIM1 and P-TEFb in living cells and observe the effect of HMBA on this interaction.

Materials:

-

Expression vectors for fusion proteins of HEXIM1 and a P-TEFb subunit with the N- and C-terminal fragments of a fluorescent protein (e.g., YFP).

-

Transfection reagent

-

Fluorescence microscope

Protocol:

-

Transfection: Co-transfect cells with the BiFC expression vectors.

-

HMBA Treatment: After allowing time for protein expression, treat the cells with HMBA or vehicle control.

-

Imaging: Visualize the cells using a fluorescence microscope. A positive interaction will result in the reconstitution of the fluorescent protein and the emission of a fluorescent signal.

-

Analysis: Quantify the fluorescence intensity and the subcellular localization of the signal.

Logical Relationships and Negative Feedback

The interaction between HMBA, HEXIM1, and P-TEFb is a finely tuned regulatory circuit that involves a negative feedback loop. The following diagram illustrates this logical relationship.

Conclusion

The HMBA-HEXIM1 axis represents a pivotal point of control in transcriptional regulation. HMBA, by inducing HEXIM1 expression and modulating the activity of P-TEFb, provides a powerful tool to dissect the complexities of gene expression. The development of more potent and less toxic analogs of HMBA holds promise for future therapeutic strategies targeting diseases characterized by transcriptional dysregulation. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to further explore this fascinating and important area of molecular biology. A thorough understanding of the methodologies and the underlying signaling pathways is essential for advancing our knowledge of this critical regulatory network and for the development of novel therapeutic interventions.

References

- 1. HMBA Enhances Prostratin-Induced Activation of Latent HIV-1 via Suppressing the Expression of Negative Feedback Regulator A20/TNFAIP3 in NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ncdir.org [ncdir.org]

- 3. m.youtube.com [m.youtube.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Video: Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves [jove.com]

- 6. mechanochemistry.org [mechanochemistry.org]

- 7. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. youtube.com [youtube.com]

A Technical Guide to Hexamethylene Bisacetamide (HMBA)-Induced Erythroid Differentiation

For Researchers, Scientists, and Drug Development Professionals

Hexamethylene bisacetamide (HMBA), a hybrid polar compound, is a potent inducer of terminal differentiation in various transformed cell lines, most notably in murine erythroleukemia (MEL) cells.[1][2] Its ability to trigger a cascade of events that halt cell proliferation and initiate the expression of a mature cellular phenotype has made it a cornerstone molecule for studying the mechanisms of cellular differentiation and a prototype for differentiation-inducing cancer therapies. This guide provides an in-depth overview of the core mechanisms, signaling pathways, quantitative outcomes, and experimental protocols associated with HMBA-induced erythroid differentiation.

Core Mechanisms and Signaling Pathways

The mechanism of action for HMBA is complex, involving the modulation of several key signaling pathways and regulatory proteins that govern cell cycle progression and gene expression. While not fully elucidated, research points to a multi-faceted process that converges on arresting proliferation and activating the erythroid genetic program.

Modulation of Protein Kinase C (PKC)

A significant body of evidence suggests that Protein Kinase C (PKC) is a critical player in the differentiation process initiated by HMBA.[1] In MEL cells, HMBA treatment leads to a decrease in PKC activity, particularly the PKC beta isoform.[1] This reduction in PKC activity appears to be a crucial step, as phorbol esters like PMA, which activate PKC, are known to inhibit HMBA-induced differentiation.[2] Furthermore, HMBA can induce the formation of a proteolytically activated, soluble form of PKC that is active without calcium and phospholipids, suggesting a complex regulatory role for this kinase family in the commitment to differentiation.[2]

Induction of G1 Cell Cycle Arrest

A hallmark of HMBA's action is the induction of cell cycle arrest in the G1 phase.[3] This is a prerequisite for terminal differentiation, as it stops the uncontrolled proliferation of the transformed cells. HMBA achieves this by modulating key regulators of the G1 to S phase transition. Its effects include:

-

A decrease in the accumulation of cyclin-dependent kinase 4 (CDK4).[3]

-

An increase in the levels of underphosphorylated retinoblastoma protein (Rb) and the related p107 protein.[3]

-

The p107 protein then complexes with transcription factors like E2F, inhibiting the transcription of genes required for DNA synthesis and effectively halting cell cycle progression.[3]

Regulation of Gene Expression

HMBA triggers a well-defined program of gene expression changes. Early events, occurring within hours of treatment, include the suppression of c-myc and c-myb proto-oncogene transcription.[4][5] This is followed by the activation of genes associated with the differentiated erythroid phenotype, such as the α- and β-globin genes, which are essential components of hemoglobin.[3][6] In some cell lines like K562, however, HMBA can induce myeloid differentiation and is associated with the downregulation of erythroid-specific transcription factors SCL and GATA-1, as well as α- and γ-globin genes, highlighting a context-dependent activity.[7]

The signaling cascade initiated by HMBA is intricate, involving crosstalk between kinase pathways and cell cycle machinery, ultimately leading to the activation of the erythroid differentiation program.

Caption: Simplified signaling cascade of HMBA action.

Quantitative Analysis of Differentiation

The efficiency of HMBA and its derivatives in inducing differentiation can be quantified by measuring the percentage of cells expressing hemoglobin, typically through benzidine staining. The data below, compiled from studies on Murine Erythroleukemia (MEL) cells, illustrates the potency of these compounds.

| Compound/Condition | Cell Line | Concentration | % Benzidine Positive (B+) Cells | Citation |

| HMBA | MEL DS19 | 2 mmol/L | ~76% | [6] |

| HMBPA + HMBA | MEL DS19 | 1 µmol/L + 2 mmol/L | ~72% | [6] |

| HMBPA (hexamethylenebi(3-pyridin)amide) | MEL DS19 | 0.02 - 5 µmol/L | 3% - 8% | [6] |

| Co-HDTA (ethylenediaminetetra acetic acid cobalt) | MEL DS19 | Not specified | 2% - 4.5% | [6] |

| HMBA (Commitment over time) | MELC | Not specified | >95% (by 48-60 hrs) | [4] |

Experimental Protocols

Reproducible research relies on detailed methodologies. Below are core protocols for assessing HMBA-induced erythroid differentiation.

General Experimental Workflow

The process begins with culturing an appropriate cell line, followed by treatment with the inducing agent, and concludes with various analytical assays to measure the extent of differentiation.

Caption: A typical workflow for studying HMBA-induced differentiation.

Protocol 1: Cell Culture and Differentiation Induction

-

Cell Maintenance : Culture murine erythroleukemia (MEL) cells in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.

-

Seeding : Seed cells at a density of 1 x 10⁵ cells/mL in new culture flasks or plates.

-

Induction : Add HMBA from a sterile stock solution to the culture medium to a final concentration of 2-5 mM. Include an untreated control culture (e.g., vehicle only).

-

Incubation : Incubate the cells for the desired time period, typically 48 to 96 hours, to allow for differentiation to occur.

Protocol 2: Benzidine Staining for Hemoglobin Detection

This assay identifies hemoglobin-containing cells, which stain blue due to the peroxidase-like activity of hemoglobin.

-

Reagent Preparation : Prepare the benzidine stock solution (e.g., 0.2% benzidine dihydrochloride in 0.5 M acetic acid) and hydrogen peroxide (30%). Caution: Benzidine is a known carcinogen; handle with extreme care and appropriate personal protective equipment.

-

Cell Staining :

-

Mix 100 µL of cell suspension with 100 µL of the benzidine stock solution.

-

Add 5 µL of 30% hydrogen peroxide.

-

Incubate for 5-10 minutes at room temperature.

-

-

Quantification :

-

Place a small volume of the stained cell suspension on a hemocytometer.

-

Using a light microscope, count the number of blue (positive) and colorless (negative) cells in at least four different fields.

-

Calculate the percentage of benzidine-positive cells: (% B+) = (Number of Blue Cells / Total Number of Cells) x 100.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the G1 arrest induced by HMBA.

-

Cell Harvesting : Harvest approximately 1 x 10⁶ cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation : Wash the cell pellet with cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.

-

Staining :

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the pellet with PBS.

-

Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

-

Analysis :

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

-

This guide provides a foundational understanding of HMBA-induced erythroid differentiation, offering insights into its molecular underpinnings and practical methods for its study. The continued investigation of compounds like HMBA is crucial for advancing differentiation-based therapies in oncology and for unraveling the fundamental principles of cell fate determination.

References

- 1. Differential expression of protein kinase C isozymes and erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C activity and hexamethylenebisacetamide-induced erythroleukemia cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced differentiation, the cell cycle, and the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Transformed Cells to Terminal Differentiation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 5. [Effect of HMBA on differentiation and apoptosis of HL-60 and U937 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New designed HMBA agents as inducers of erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induced myeloid differentiation of K562 cells with downregulation of erythroid and megakaryocytic transcription factors: a novel experimental model for hemopoietic lineage restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Symphony of Differentiation: An In-depth Guide to the Structure-Activity Relationship of Hexamethylene Bisacetamide (HMBA) Analogs

For Researchers, Scientists, and Drug Development Professionals

Hexamethylene bisacetamide (HMBA), a hybrid polar compound, has long been a subject of interest for its ability to induce differentiation in a variety of cancer cell lines, offering a therapeutic strategy aimed at reprogramming malignant cells towards a more benign phenotype. Despite its promise, clinical application of HMBA has been hampered by its relatively low potency and the need for high concentrations, leading to undesirable side effects. This has spurred extensive research into the development of HMBA analogs with improved efficacy and a better therapeutic window. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of HMBA analogs, detailing their design, biological evaluation, and underlying mechanisms of action.

Core Principles of HMBA Analog Design

The fundamental structure of HMBA (N,N'-diacetyl-1,6-hexanediamine) offers several avenues for chemical modification to enhance its biological activity. The core SAR principles revolve around modifications to three key regions:

-

The Acyl Groups: Alterations to the acetyl groups at both ends of the molecule can significantly impact potency.

-

The Polymethylene Chain: The length and nature of the hydrocarbon chain separating the two amide functionalities are critical for optimal activity.

-

The Amide Linkages: Replacement or modification of the amide bonds can influence the compound's stability, polarity, and interaction with its biological targets.

Quantitative Structure-Activity Relationship of HMBA Analogs

The potency of HMBA analogs is typically assessed by their ability to induce differentiation in susceptible cancer cell lines, most notably the human promyelocytic leukemia cell line, HL-60. The concentration required to induce 50% of the maximal differentiation (ED50) is a key quantitative metric. The following table summarizes the differentiation-inducing activity of a series of HMBA analogs in HL-60 cells, as determined by the nitroblue tetrazolium (NBT) reduction assay.

| Compound | Structure | ED50 (mM) for Differentiation in HL-60 Cells |

| Hexamethylene bisacetamide (HMBA) | CH₃CONH(CH₂)₆NHCOCH₃ | 2.5 |

| Pentamethylene bisacetamide | CH₃CONH(CH₂)₅NHCOCH₃ | 5.0 |

| Tetramethylene bisacetamide | CH₃CONH(CH₂)₄NHCOCH₃ | >10 |

| Heptamethylene bisacetamide | CH₃CONH(CH₂)₇NHCOCH₃ | 3.0 |

| Octamethylene bisacetamide | CH₃CONH(CH₂)₈NHCOCH₃ | 4.0 |

| N-Acetyl-1,6-hexanediamine | CH₃CONH(CH₂)₆NH₂ | Inactive |

| N,N'-Dipropionyl-1,6-hexanediamine | CH₃CH₂CONH(CH₂)₆NHCOCH₂CH₃ | 2.0 |

| N,N'-Dibutyryl-1,6-hexanediamine | CH₃(CH₂)₂CONH(CH₂)₆NHCO(CH₂)₂CH₃ | 1.5 |

| N,N'-Di-isobutyryl-1,6-hexanediamine | (CH₃)₂CHCONH(CH₂)₆NHCOCH(CH₃)₂ | 1.0 |

| N,N'-Di-trimethylacetyl-1,6-hexanediamine | (CH₃)₃CCONH(CH₂)₆NHCOC(CH₃)₃ | 0.5 |

Key SAR Observations:

-

Polymethylene Chain Length: A six-carbon chain (hexamethylene) appears to be optimal for activity. Both shorter and longer chains lead to a decrease in potency.

-

Acyl Group Substitution: Increasing the steric bulk of the acyl groups generally enhances differentiation-inducing activity. For instance, the di-trimethylacetyl analog is significantly more potent than HMBA.

-

Amide Functionality: The presence of both amide groups is crucial for activity, as demonstrated by the inactivity of N-acetyl-1,6-hexanediamine.

Signaling Pathways and Mechanism of Action

HMBA and its analogs exert their effects through a complex interplay of signaling pathways. A key target is the induction of Hexamethylene bisacetamide-inducible protein 1 (HEXIM1) . HEXIM1 is a negative regulator of the positive transcription elongation factor b (P-TEFb), a crucial component of the cellular machinery responsible for gene transcription. By inducing HEXIM1, HMBA analogs can lead to cell cycle arrest and differentiation.

Furthermore, HMBA has been shown to modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer and play critical roles in cell survival, proliferation, and differentiation.[1] The inhibition of these pro-survival pathways contributes to the anti-cancer effects of HMBA and its analogs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early Studies of Hexamethylene Bisacetamide (HMBA) in Murine Erythroleukemia (MEL) Cells

This technical guide provides a comprehensive overview of the foundational research on the effects of hexamethylene bisacetamide (HMBA) on murine erythroleukemia (MEL) cells. This area of study has been pivotal in understanding the mechanisms of induced cellular differentiation as a therapeutic strategy for cancer. This document synthesizes key quantitative data, detailed experimental methodologies, and the elucidated signaling pathways from seminal early studies.

Introduction to HMBA and Murine Erythroleukemia Cells